2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including a benzofuran ring, a triazole ring, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and triazole intermediates, followed by their coupling through a sulfanyl linkage. The final step involves the introduction of the thiadiazole moiety and the acetamide group under controlled conditions. Common reagents used in these steps include sulfur-containing compounds, acylating agents, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new alkyl or aryl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial, antifungal, or anticancer activities.
Industry: It may find applications in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with molecular targets within cells. The compound may bind to specific enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets would depend on the specific application and require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate
- Disilane-bridged architectures
- Ethyl acetoacetate
Uniqueness
What sets 2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H18N6O2S2 |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-[[5-(1-benzofuran-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C18H18N6O2S2/c1-3-6-15-20-22-17(28-15)19-14(25)10-27-18-23-21-16(24(18)2)13-9-11-7-4-5-8-12(11)26-13/h4-5,7-9H,3,6,10H2,1-2H3,(H,19,22,25) |
InChI Key |
FQEDCXOJHGTSQV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
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